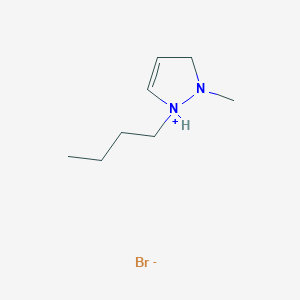
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide is a heterocyclic compound that belongs to the pyrazolium family. This compound is characterized by a pyrazole ring substituted with a butyl group and a methyl group, and it is paired with a bromide ion. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the alkylation of 2,3-dihydro-1H-pyrazole with butyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different pyrazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole and dihydropyrazole derivatives, which can be further functionalized for specific applications.
科学研究应用
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as ionic liquids and catalysts.
作用机制
The mechanism of action of 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in chemistry and industry.
1-Butyl-2,3-dimethylimidazolium bromide: A related compound with different substitution patterns on the imidazole ring.
Uniqueness
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
654077-65-3 |
|---|---|
分子式 |
C8H17BrN2 |
分子量 |
221.14 g/mol |
IUPAC 名称 |
1-butyl-2-methyl-1,3-dihydropyrazol-1-ium;bromide |
InChI |
InChI=1S/C8H16N2.BrH/c1-3-4-7-10-8-5-6-9(10)2;/h5,8H,3-4,6-7H2,1-2H3;1H |
InChI 键 |
QAQGJDFUMDDSFX-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+]1C=CCN1C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



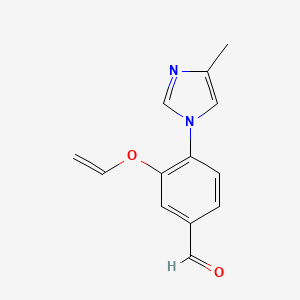
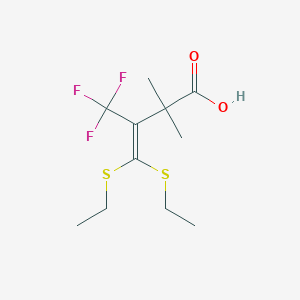
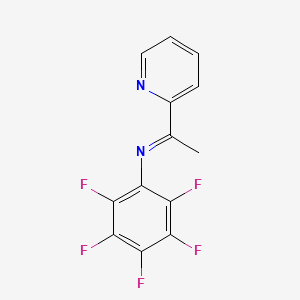
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
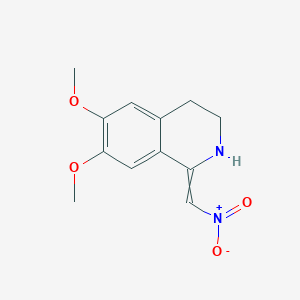
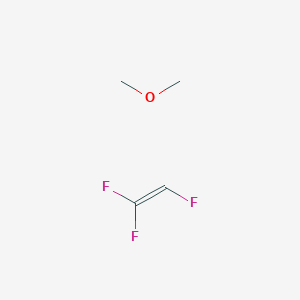
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
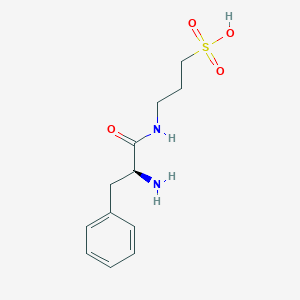
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)

